molecular formula C13H16N2O2 B2901952 1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one CAS No. 2094508-11-7

1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one

Cat. No. B2901952
CAS RN: 2094508-11-7
M. Wt: 232.283
InChI Key: ABXGFZIEEUGSDO-UHFFFAOYSA-N
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Description

The compound “1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one” is a complex organic molecule. It incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals. The oxazole ring is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, incorporating an oxazole ring and a piperidine ring. The oxazole ring is a five-membered heterocyclic moiety with one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Unfortunately, specific structural details for this exact compound were not found in the available literature.

Future Directions

The future directions for research on this compound could include further exploration of its synthesis methods, investigation of its biological activities, and development of its potential therapeutic applications. Oxazole derivatives are known to have a wide range of biological activities and are valuable for medical applications . Therefore, this compound could be a promising candidate for future research in medicinal chemistry.

properties

IUPAC Name

1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-13(16)15-6-4-11(5-7-15)9-12-8-10(2)17-14-12/h3,8-9H,1,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXGFZIEEUGSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C=C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{4-[(5-Methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl}prop-2-en-1-one

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